4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride
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Overview
Description
4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its role in biochemical processes and its utility in synthetic chemistry. The compound is characterized by its amino and methoxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride can be achieved through several methods. One common approach involves the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride. This method utilizes the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions . Another synthetic route involves the selective bromination of 4-oxopentanoic acid in methanol in the presence of urea, followed by the conversion to 4-oxo-5-aminopentanoic acid hydrochloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of amino-substituted derivatives.
Scientific Research Applications
4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in photochemotherapy, the compound acts as a photosensitizer, accumulating in target cells and generating reactive oxygen species upon light activation, leading to cell death . This mechanism is exploited in the treatment of certain skin conditions and cancers.
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic acid hydrochloride: Similar in structure and used in similar applications, particularly in photodynamic therapy.
4-Oxopentanoic acid: Shares the oxo functional group and is used in various synthetic applications.
Levulinic acid: Another related compound with applications in organic synthesis and industrial processes.
Uniqueness
4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in both research and industry highlight its importance.
Properties
Molecular Formula |
C6H12ClNO4 |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
InChI Key |
QXMRXPZMEBBMNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N.Cl |
Origin of Product |
United States |
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